Evidence 1: Superior Sub-Nanomolar Potency on Human TRPM8 Compared to Clinical Candidate PF-05105679
TC-I 2014 demonstrates picomolar to low nanomolar antagonism of the human TRPM8 channel, a potency that vastly exceeds that of the clinical-stage TRPM8 antagonist PF-05105679. In functional assays, TC-I 2014 has an IC50 of 3.0 nM for human TRPM8 [1]. In contrast, PF-05105679 exhibits an IC50 of 103 nM for human TRPM8, a ~34-fold lower potency [2]. This difference is critical for experiments requiring high target engagement at lower compound concentrations, minimizing the risk of off-target or solubility-related artifacts.
| Evidence Dimension | In vitro potency (IC50) against human TRPM8 channel in functional assays |
|---|---|
| Target Compound Data | IC50 = 3.0 nM |
| Comparator Or Baseline | PF-05105679: IC50 = 103 nM |
| Quantified Difference | TC-I 2014 is ~34-fold more potent than PF-05105679 |
| Conditions | Cell-based functional assays (Ca2+ influx) on HEK293 cells expressing human TRPM8 |
Why This Matters
For procurement, this means a far smaller quantity of TC-I 2014 is required to achieve the same level of in vitro target blockade as PF-05105679, translating to lower reagent costs per experiment and reduced risk of compound-specific artifacts.
- [1] Parks, D. J., Parsons, W. H., Colburn, R. W., Meegalla, S. K., Ballentine, S. K., Illig, C. R., ... & Flores, C. M. (2011). Design and optimization of benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry, 54(1), 233-247. View Source
- [2] Winchester, W. J., Gore, K., Glatt, S., Petit, W., Gardiner, J., Conlon, K., ... & Bailey, D. (2014). Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. Journal of Pharmacology and Experimental Therapeutics, 351(2), 259-269. View Source
